molecular formula C19H28N2O2 B247736 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

Cat. No.: B247736
M. Wt: 316.4 g/mol
InChI Key: PYWFLCUVGDBEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by a cyclohexyl group attached to a piperazine ring, which is further substituted with a 4-methylphenoxyacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexylpiperazine: Lacks the 4-methylphenoxyacetyl group, resulting in different biological activities.

    4-Methylphenylpiperazine: Lacks the cyclohexyl group, leading to variations in its pharmacological profile.

    1-Benzyl-4-[(4-methylphenoxy)acetyl]piperazine: Contains a benzyl group instead of a cyclohexyl group, affecting its chemical properties and biological activities.

Uniqueness

1-(4-Cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone is unique due to the presence of both the cyclohexyl and 4-methylphenoxyacetyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C19H28N2O2/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3

InChI Key

PYWFLCUVGDBEPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCC3

Origin of Product

United States

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